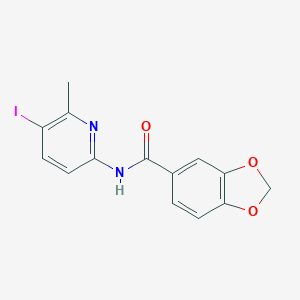![molecular formula C19H22ClN3O3S B244658 3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244658.png)
3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, commonly known as CMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development, chemical synthesis, and biological studies.
作用機序
The mechanism of action of CMMPB is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins that play a crucial role in various cellular processes. For instance, CMMPB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP activity, CMMPB can induce cell death in cancer cells, making it a potential anticancer drug candidate.
Biochemical and physiological effects:
CMMPB has been shown to exhibit various biochemical and physiological effects in both in vitro and in vivo studies. For instance, CMMPB has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce oxidative stress. Additionally, CMMPB has been shown to affect various physiological processes such as blood pressure regulation and glucose metabolism.
実験室実験の利点と制限
One of the significant advantages of using CMMPB in lab experiments is its high potency and selectivity, which makes it an ideal chemical probe for investigating specific biological processes. Additionally, CMMPB is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for lab experiments. However, one of the limitations of using CMMPB is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CMMPB. One of the potential areas of research is the development of CMMPB-based drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, future research could focus on investigating the specific mechanisms of action of CMMPB and its potential applications in other areas of scientific research such as chemical synthesis and material science.
合成法
The synthesis of CMMPB involves a series of chemical reactions that are carried out in a laboratory setting. The primary method for synthesizing CMMPB involves the reaction of 3-chloro-4-methylbenzoic acid with 4-(methylsulfonyl)-1-piperazine in the presence of a suitable catalyst. The resulting product is then further reacted with 4-bromoaniline to obtain the final product, CMMPB.
科学的研究の応用
CMMPB has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of CMMPB is in drug development, where it has been shown to exhibit promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, CMMPB has been used as a chemical probe in biological studies to investigate the role of specific proteins and enzymes in various cellular processes.
特性
分子式 |
C19H22ClN3O3S |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
3-chloro-4-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-3-4-15(13-18(14)20)19(24)21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)27(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChIキー |
JAFDQWCXYRCVIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)

